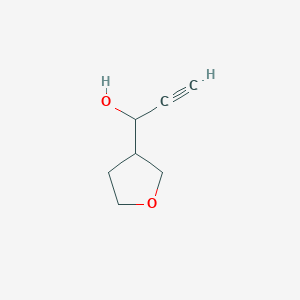
3-Furanmethanol, |A-ethynyltetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyltetrahydrofuran-3-ol is a heterocyclic organic compound with the molecular formula C6H8O2 It is characterized by a tetrahydrofuran ring with an ethynyl group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyltetrahydrofuran-3-ol typically involves the reaction of 3-oxotetrahydrofuran with ethynylmagnesium bromide. The reaction is carried out in tetrahydrofuran as a solvent at low temperatures (0°C) to ensure the stability of the intermediate products . The reaction proceeds as follows:
- Dissolve 3-oxotetrahydrofuran in tetrahydrofuran.
- Add a solution of ethynylmagnesium bromide in tetrahydrofuran to the mixture, maintaining the temperature at 0°C.
- Allow the reaction to proceed, then gradually warm the mixture to room temperature.
- Isolate the product by standard purification techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for 3-ethynyltetrahydrofuran-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyltetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethynyltetrahydrofuran-3-one.
Reduction: Formation of 3-ethyltetrahydrofuran-3-ol.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethynyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethynyltetrahydrofuran-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in covalent bonding with target molecules, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyloxolan-3-ol
- 3-Ethynyltetrahydrofuran
- 3-Ethynyltetrahydro-2-furanol
Uniqueness
3-Ethynyltetrahydrofuran-3-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the same carbon atom within a tetrahydrofuran ring. This structural feature imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(oxolan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)6-3-4-9-5-6/h1,6-8H,3-5H2 |
InChI Key |
UHYXREAPSTVXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















